4,5-Diethoxy-2-nitroaniline

Description

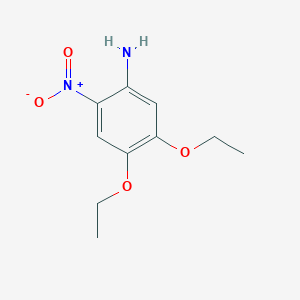

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,5-diethoxy-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9-5-7(11)8(12(13)14)6-10(9)16-4-2/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHGCFPYSBKOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408743 | |

| Record name | 4,5-diethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113475-65-3 | |

| Record name | 4,5-diethoxy-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

-

Acetylation : Protection of the amine group is achieved by reacting 4,5-diethoxyaniline with acetic anhydride in methanol at 25–30°C. This step prevents unwanted side reactions during subsequent nitration.

-

Nitration : The acetylated intermediate is nitrated using a mixture of fuming nitric acid and sulfuric acid at 0–5°C. Controlled temperature is critical to avoid over-nitration and byproduct formation.

-

Hydrolysis : The final step involves deprotection of the acetamide group using potassium hydroxide in a methanol-water solvent system. Heating the mixture under reflux for 3–5 hours achieves complete hydrolysis, with yields exceeding 95%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Hydrolysis) | 95% | |

| Reaction Time | 3–5 hours (hydrolysis) | |

| Temperature | 0–5°C (nitration) |

This method’s limitations include prolonged reaction times and the need for corrosive acids, necessitating robust safety protocols.

Continuous Flow Reactor-Based Synthesis

Recent advancements in flow chemistry have enabled the synthesis of nitroanilines with improved efficiency and safety. A patent by CN111704555A demonstrates the adaptation of continuous flow systems for 4-methoxy-2-nitroaniline, a structural analog, with principles transferable to the diethoxy variant.

Process Design and Scalability

-

Acetylation in Flow : 4,5-Diethoxyaniline and acetic anhydride are mixed in a continuous flow reactor (CFR-I) at 25°C for 10 minutes, achieving near-quantitative conversion to the acetamide intermediate.

-

Nitration in Flow : The intermediate is combined with a nitrating agent (e.g., HNO₃-H₂SO₄) in CFR-II at 25–80°C. Residence times of 30 seconds to 10 minutes suffice for complete nitration, minimizing decomposition risks.

-

Hydrolysis in Flow : Hydrolysis in CFR-III using aqueous NaOH at 40–80°C produces this compound with 85–87% yield and 99% purity.

Advantages :

-

Reduced reaction times (total process time <1 hour vs. 8–10 hours in batch).

-

Enhanced safety due to minimized handling of hazardous reagents.

-

Scalability for industrial production (demonstrated at 500 g scale).

Regioselective Alkylation-Nitration Strategies

Regioselective synthesis addresses challenges in positioning ethoxy and nitro groups on the aniline ring. A 2022 study (RUJ/University of Jagiellonian) reports a chemoselective route using 4,5-dihydroxy-2-nitroaniline as a precursor.

Methodology and Catalysis

-

Alkylation : Treatment of 4,5-dihydroxy-2-nitroaniline with ethyl bromide in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C introduces ethoxy groups selectively at the 4- and 5-positions. Catalysts such as activated clay-pseudo-boehmite composites enhance reaction efficiency (yield: 82–88%).

-

Nitration Control : Prior alkylation ensures the nitro group occupies the 2-position exclusively, avoiding isomer formation.

Comparative Analysis :

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Traditional | 95 | Moderate | Moderate |

| Continuous Flow | 85–87 | High | High |

| Regioselective | 82–88 | Very High | Limited |

Industrial-Scale Considerations

Catalyst Optimization

Industrial protocols often employ Raney nickel for hydrogenation steps (e.g., reducing nitro intermediates) and sulfuric acid for nitration. For example, a patent (WO2018207120A1) highlights the use of Raney nickel in methanol under hydrogen gas to achieve 98% yield in reduction steps.

Solvent and Temperature Effects

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Diethoxy-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 4,5-Diethoxy-2-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions used.

Applications De Recherche Scientifique

4,5-Diethoxy-2-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4,5-Diethoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components such as DNA and proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

4,5-Dichloro-2-nitroaniline (CAS 6641-64-1)

Structural Features : Chlorine atoms replace the ethoxy groups at positions 4 and 5.

Molecular Formula : C₆H₄Cl₂N₂O₂; Molecular Weight : 207.01 .

Key Differences :

- Substituent Effects : Chlorine is electron-withdrawing, reducing electron density on the aromatic ring compared to ethoxy groups. This lowers nucleophilic substitution reactivity but enhances stability toward oxidation.

- Physical Properties : The dichloro derivative likely has a higher melting point due to stronger intermolecular dipole-dipole interactions.

- Applications : Used as an intermediate in agrochemicals and dyes, with commercial availability from suppliers like Alfa-Aesar and Sigma-Aldrich .

3-Nitroaniline (CAS 99-09-2)

Structural Features: Nitro group at position 3 and amino at position 1. Molecular Formula: C₆H₆N₂O₂; Molecular Weight: 138.12 . Key Differences:

- Positional Isomerism: The nitro group at position 3 (meta to amino) reduces steric hindrance compared to the ortho-nitro group in 4,5-diethoxy-2-nitroaniline.

- Reactivity : Lower electron density due to the absence of electron-donating substituents, making it less reactive in electrophilic aromatic substitution.

- Applications : Primarily used as an environmental analytical standard (e.g., deuterated form: 3-Nitroaniline-2,4,5,6-d₄, CAS 115044-52-5) .

4-Fluoro-2-nitroaniline (CAS 364-71-6)

Structural Features : Fluorine at position 4 and nitro at position 2.

Molecular Formula : C₆H₅FN₂O₂; Molecular Weight : 156.11 .

Key Differences :

- Substituent Effects : Fluorine’s electronegativity (-I effect) slightly withdraws electron density, but its ortho/para-directing nature contrasts with ethoxy’s strong para-directing behavior.

Data Table: Comparative Analysis of Nitroaniline Derivatives

*Calculated properties for this compound based on structural analogs.

Research Findings and Implications

- Substituent-Driven Reactivity: Ethoxy groups in this compound enhance electron density, favoring electrophilic substitution at positions activated by the amino group. This contrasts with chloro or nitro substituents, which deactivate the ring .

- Solubility Trends: Ethoxy derivatives are expected to exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs, which may prefer non-polar media .

Activité Biologique

4,5-Diethoxy-2-nitroaniline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its nitro group and two ethoxy substituents on an aniline ring. Its chemical formula is with a molecular weight of 227.23 g/mol. The presence of both nitro and ethoxy groups contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the nitro group, which can be reduced to form reactive intermediates. These intermediates may interact with cellular components such as DNA and proteins, leading to various biological effects including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which could affect metabolic pathways.

- Cellular Disruption : Interaction with cellular structures may lead to apoptosis or necrosis in certain cell types.

Enzyme Interaction

Research indicates that this compound can inhibit enzymes involved in metabolic processes. For instance, studies have demonstrated its effect on cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .

Antimicrobial Activity

In vitro studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Cytotoxicity

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound possesses significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of acetylcholinesterase by this compound. The study found that the compound could significantly reduce enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis

When compared to similar compounds such as 4,5-Dimethoxy-2-nitroaniline and 4-Nitroaniline, this compound exhibits distinct biological activities due to the unique ethoxy substitutions. These differences highlight the importance of structural modifications in influencing biological outcomes.

| Compound | Key Activity |

|---|---|

| 4,5-Dimethoxy-2-nitroaniline | Moderate enzyme inhibition |

| 4-Nitroaniline | Limited cytotoxicity |

| This compound | Strong enzyme inhibition & cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Diethoxy-2-nitroaniline, and how do reaction conditions influence yield?

- Methodology : Start with nitration of 4,5-diethoxyaniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Monitor reaction progress via TLC or HPLC to prevent over-nitration. Purify via recrystallization (ethanol/water) to isolate the nitro derivative. Yield optimization requires balancing stoichiometry, temperature, and reaction time. Contradictions in yield data often arise from impurities in starting materials or incomplete quenching of intermediates .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : Ethoxy groups (-OCH₂CH₃) produce triplet (~1.3 ppm) and quartet (~3.5–4.0 ppm) signals. The nitro group’s electron-withdrawing effect deshields aromatic protons, shifting signals downfield (e.g., 8.0–8.5 ppm for H-3 and H-6) .

- IR : Strong asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm nitro functionality. Ethoxy C-O stretches appear at ~1250 cm⁻¹ .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC for nitro group reduction (e.g., amine formation) or hydrolysis of ethoxy groups. Store in amber vials under inert gas (N₂/Ar) to prevent photolytic or oxidative decomposition .

Advanced Research Questions

Q. How does the electronic nature of substituents affect the regioselectivity of electrophilic substitution in this compound?

- Methodology : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The nitro group directs electrophiles to meta/para positions relative to itself, while ethoxy groups activate ortho/para positions. Experimental validation via bromination or nitrosylation can confirm computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Data Harmonization : Compare assay conditions (e.g., cell lines, solvent controls). For example, cytotoxicity discrepancies may arise from DMSO concentration differences (>0.1% induces false positives).

- SAR Analysis : Systematically modify substituents (e.g., replace ethoxy with methoxy) to isolate contributions to bioactivity .

Q. How can computational models predict the metabolic pathways of this compound in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.